![molecular formula C20H12Cl2F3N3OS B1255497 2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1255497.png)
2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one
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Overview
Description
2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one is a member of pyrimidines. It has a role as an anticoronaviral agent.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazolidin-4-one, including derivatives similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that thiazolidinone derivatives possess significant in vitro antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015), (Pemawat, Dangi, & Talesara, 2010).
Anti-cancer Potential
Some derivatives have also been explored for their potential in cancer treatment. For example, new pyrimidine derivatives clubbed with thiazolidin-4-one have shown promise as anticancer agents, with specific compounds exhibiting notable growth inhibition in lung cancer cell lines (Rashid et al., 2014).
Anti-HIV Properties
The chemical structure of thiazolidin-4-ones, particularly those with a 2,6-dihalophenyl group, have been found effective as non-nucleoside HIV-1 reverse transcriptase inhibitors, displaying considerable inhibition of HIV-1 replication with minimal cytotoxicity (Rao et al., 2004).
Antituberculosis and Antimalarial Activities
Thiazolidin-4-one compounds with a pyrimidine nucleus have also been evaluated for their antituberculosis and antimalarial properties, showing significant activity against Mycobacterium tuberculosis and Plasmodium falciparum (Soni et al., 2022).
Antioxidant and Anti-inflammatory Effects
Some thiazolidinone derivatives have demonstrated potent antioxidant and anti-inflammatory activities, making them potential candidates for the treatment of related disorders (Saundane et al., 2012).
properties
Product Name |
2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one |
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Molecular Formula |
C20H12Cl2F3N3OS |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2F3N3OS/c21-12-7-4-8-13(22)17(12)18-28(16(29)10-30-18)19-26-14(11-5-2-1-3-6-11)9-15(27-19)20(23,24)25/h1-9,18H,10H2 |
InChI Key |
FNWZBSYDEOGGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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